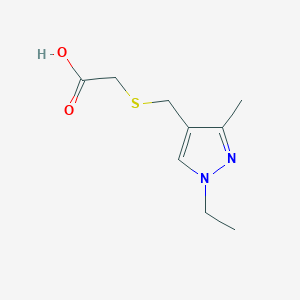
2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Chemical Reactions Analysis
The synthesis of pyrazole compounds often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
Research into the toxicological impact of various chemicals, including pesticides and industrial compounds, is crucial for understanding their effects on human health and the environment. For instance, studies on the toxicological effects of compounds such as chlorpyrifos and parabens highlight the importance of understanding chemical interactions and their biological impacts. Such research is essential for developing safety guidelines and mitigating potential adverse effects on ecosystems and human health (Osterloh, Lotti, & Pond, 1983) (Zhang et al., 2020).
Metabolism and Biomarkers
Understanding the metabolism of compounds and identifying biomarkers for exposure is critical for both environmental and pharmaceutical research. Studies on the metabolism of antioxidants and the identification of urinary biomarkers for exposure to specific chemicals provide valuable insights into human exposure levels and potential health risks. This research can inform regulatory standards and public health policies (Cerdá, Tomás-Barberán, & Espín, 2005) (Wang & Kannan, 2013).
Pharmacokinetics and Drug Metabolism
The pharmacokinetics and metabolism of pharmaceuticals are essential for drug development and safety assessment. Research in this area focuses on how drugs are absorbed, metabolized, and excreted in humans, which is crucial for determining dosages, understanding drug interactions, and mitigating side effects. The study of the metabolism and excretion of MK-0524, a prostaglandin D2 receptor antagonist, exemplifies the importance of these investigations in pharmaceutical research (Karanam et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals and reactions in various media suggests they will continue to be a focus of research in the future .
Propiedades
IUPAC Name |
2-[(1-ethyl-3-methylpyrazol-4-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-11-4-8(7(2)10-11)5-14-6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNJHMAJPKDWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2970511.png)


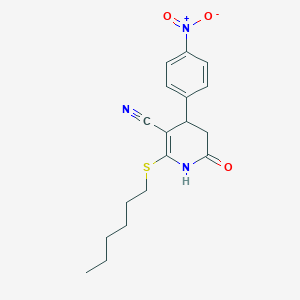
![N-[4-(benzyloxy)phenyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2970519.png)
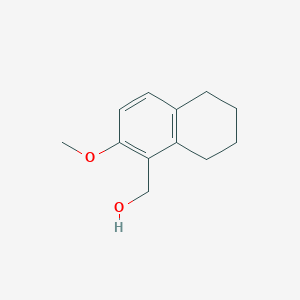

![4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2970528.png)
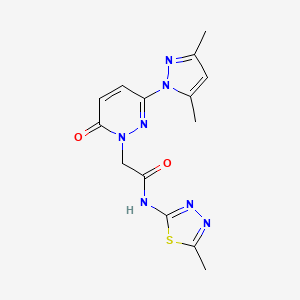

![2,6-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2970531.png)
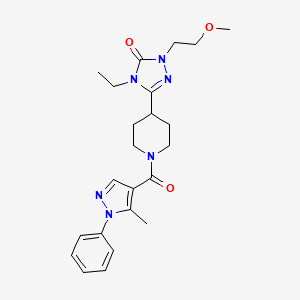
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2970533.png)

